(4-Acetamidophenoxy)methyl butanoate
Description
Structure
3D Structure
Properties
CAS No. |
916677-11-7 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(4-acetamidophenoxy)methyl butanoate |
InChI |
InChI=1S/C13H17NO4/c1-3-4-13(16)18-9-17-12-7-5-11(6-8-12)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
SFOFVPVVVUBRBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCOC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Esterification Method
One common method for synthesizing this compound is through the esterification of 4-acetamidophenol with butanoic acid or its derivatives. The general procedure includes:
Reagents :
- 4-Acetamidophenol
- Butanoic acid
- Acid catalyst (e.g., sulfuric acid)
-
- Combine 4-acetamidophenol and butanoic acid in a reaction flask.
- Add a few drops of sulfuric acid as a catalyst.
- Heat the mixture under reflux for several hours.
- After completion, neutralize the acid and purify the product through recrystallization.
Expected Yields : Typically, this method can achieve yields ranging from 70% to 90%, depending on the reaction conditions and purification steps.
Acylation Method
Another effective method involves the acylation of a phenolic compound using acetic anhydride or acetyl chloride to form an acylated intermediate, followed by subsequent reactions to yield this compound.
Reagents :
- Acetic anhydride or acetyl chloride
- Butanol or butanoic acid
- Base (e.g., pyridine)
-
- Dissolve the phenolic compound in an appropriate solvent.
- Add acetic anhydride or acetyl chloride dropwise while stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- After completion, add butanol or butanoic acid to form the desired ester.
Expected Yields : This method can yield approximately 80% to 95%, depending on the efficiency of the acylation step.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the discussed preparation methods for this compound:
| Method | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Esterification | 4-Acetamidophenol, Butanoic Acid | Reflux with sulfuric acid | 70% - 90% |
| Acylation | Acetic Anhydride, Butanol | Room temperature, base catalyst | 80% - 95% |
Research Findings and Considerations
Recent studies emphasize optimizing reaction conditions to improve yields and reduce by-products during synthesis:
Temperature Control : Maintaining optimal temperatures during reflux is crucial; excessive heat may lead to decomposition or unwanted side reactions.
Purification Techniques : Post-synthesis purification through techniques such as recrystallization or chromatography significantly impacts final product purity and yield.
Catalyst Selection : The choice of catalyst can also influence reaction rates and yields, with some studies suggesting that using milder conditions can enhance product formation without compromising quality.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenoxy)methyl butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and butanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-Acetamidophenol and butanoic acid.
Oxidation: Corresponding carboxylic acids and other oxidation products.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Acetamidophenoxy)methyl butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Acetamidophenoxy)methyl butanoate involves its hydrolysis to release 4-acetamidophenol, which is known for its analgesic and anti-inflammatory properties. The released 4-acetamidophenol inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation .
Comparison with Similar Compounds
Structural Comparison with Analogs
Table 1: Structural Analogs of (4-Acetamidophenoxy)methyl Butanoate
Key Observations :
- Aromatic vs. Aliphatic Esters: Aromatic esters (e.g., methyl phenylbutanoate) exhibit higher thermal stability than aliphatic analogs due to resonance stabilization .
Key Observations :
- Nematicidal Activity: Butyl butanoate and its derivatives (e.g., ethyl 3-methylbut-2-enoate) show potent nematicidal effects, suggesting that the target compound’s ester backbone could be modified for similar agrochemical applications .
Physicochemical and Application-Based Comparisons
Table 3: Physicochemical and Combustion Properties
Key Observations :
- Combustion Behavior: Methyl butanoate produces nitric oxide (NO) at levels comparable to propane, indicating its viability as a biofuel. The target compound’s aromatic group may reduce flammability but increase soot formation .
- Thermal Stability: Aromatic esters (e.g., methyl phenylbutanoate) decompose at higher temperatures (>200°C) than aliphatic esters, suggesting the target compound may exhibit intermediate stability .
Biological Activity
(4-Acetamidophenoxy)methyl butanoate is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of an acetamido group and a butanoate moiety, contributing to its unique properties and applications.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 251.282 g/mol
- Structure : The compound features a phenoxy group attached to a methyl butanoate, which influences its chemical reactivity and biological interactions.
The primary mechanism of action for this compound involves its hydrolysis to release 4-acetamidophenol , a known analgesic and anti-inflammatory agent. This process occurs through the following pathway:
- Hydrolysis : The ester bond in this compound is hydrolyzed, releasing 4-acetamidophenol.
- Inhibition of COX Enzymes : The released 4-acetamidophenol inhibits cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, which are mediators of pain and inflammation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Analgesic Properties : Similar to acetaminophen, it demonstrates pain-relieving effects through COX inhibition.
- Anti-inflammatory Effects : By reducing prostaglandin levels, it may alleviate symptoms associated with inflammation.
- Potential as a Prodrug : Its structure allows it to act as a prodrug, delivering active pharmaceutical ingredients effectively .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Acetamidophenol | Acetamido group attached to a phenol | Known analgesic properties |
| Butyric acid | Straight-chain fatty acid | Simple carboxylic acid |
| Methyl butanoate | Ester derived from butanoic acid | Commonly used as a flavoring agent |
| 4-Hydroxybutyric acid | Hydroxy derivative of butyric acid | Involved in metabolic pathways |
This table illustrates the distinctiveness of this compound due to its specific functional groups, which confer unique biological activities and potential medicinal applications .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound for various applications:
- A study highlighted its effective synthesis via multiple methods, yielding high purity and yield .
- Preliminary hepatotoxicity studies indicated that derivatives of this compound were well tolerated by human hepatocytes, showing minimal impact on cytochrome P450 enzymes, which are crucial for drug metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
